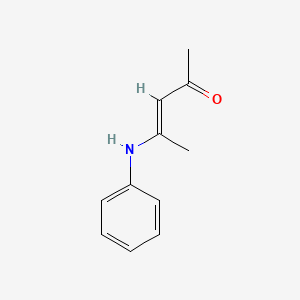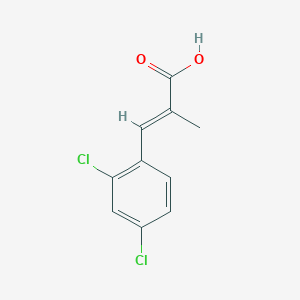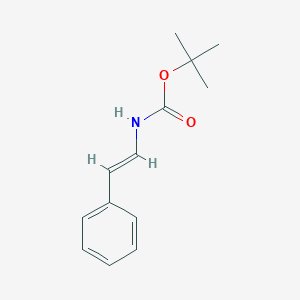
5-Fluoro-1-(b-L-ribofuranosyl)-uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is a fluorinated pyrimidine nucleoside analog. This compound is known for its significant role in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Métodos De Preparación
The synthesis of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves multiple steps. One common method includes the fluorination of uracil derivatives followed by glycosylation with a protected sugar moiety. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
5-Fluoro-1-(b-L-ribofuranosyl)-uracil undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Fluoro-1-(b-L-ribofuranosyl)-uracil has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study nucleic acid interactions and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-(b-L-ribofuranosyl)-uracil involves its incorporation into nucleic acids, leading to the inhibition of DNA and RNA synthesis. This compound targets viral polymerases and cellular enzymes, disrupting the replication process of viruses and the proliferation of cancer cells .
Comparación Con Compuestos Similares
5-Fluoro-1-(b-L-ribofuranosyl)-uracil is unique due to its fluorine atom, which enhances its stability and biological activity compared to other nucleoside analogs. Similar compounds include:
5-fluorouracil: A widely used anticancer agent.
Zidovudine: An antiviral drug used in the treatment of HIV.
Gemcitabine: Another nucleoside analog used in cancer therapy.
Propiedades
Fórmula molecular |
C9H11FN2O6 |
|---|---|
Peso molecular |
262.19 g/mol |
Nombre IUPAC |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O6/c10-3-1-12(9(17)11-7(3)16)8-6(15)5(14)4(2-13)18-8/h1,4-6,8,13-15H,2H2,(H,11,16,17)/t4-,5-,6-,8-/m0/s1 |
Clave InChI |
FHIDNBAQOFJWCA-TYQACLPBSA-N |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O)F |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)F |
Secuencia |
N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


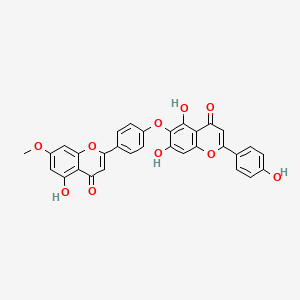
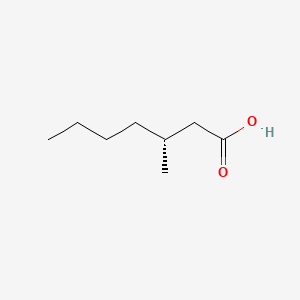
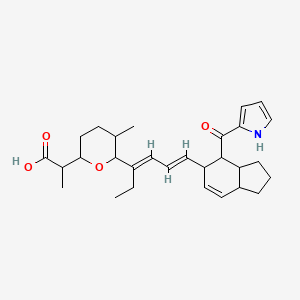

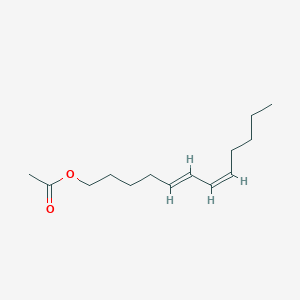
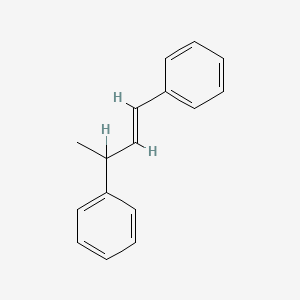

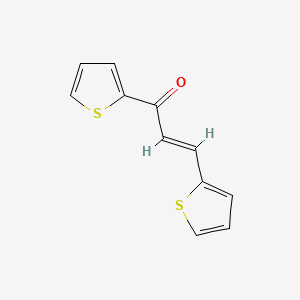
![3-[2-(4-Methoxy-phenyl)-imidazo[1,2-a]pyridin-3-yl]-acrylic acid](/img/structure/B1638194.png)
![(E)-3-(2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid](/img/structure/B1638195.png)
![3-[2-(4-Nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B1638196.png)
